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A preclinical investigation into the multi-targeted kinase inhibitor, SAR103168, has revealed a

synergistic anti-tumor effect when combined with the chemotherapy agent cytarabine in acute

myeloid leukemia (AML) and chronic myeloid leukemia (CML) tumor models.[1] This finding

suggests a potential new therapeutic strategy for these hematological malignancies. While a

phase I clinical trial of SAR103168 as a single agent was initiated, it was terminated early due

to the unpredictable pharmacokinetics of the drug, not due to safety concerns. Therefore, the

clinical synergy of SAR103168 with chemotherapy has not been evaluated.

Unveiling the Mechanism of Action of SAR103168
SAR103168 is a potent inhibitor of a range of tyrosine kinases implicated in cancer cell

proliferation and survival. Its targets include the Src kinase family, BCR-Abl, and several

angiogenic receptor kinases such as VEGFR, Tie2, PDGFR, and FGFR.[1] By inhibiting these

kinases, SAR103168 disrupts downstream signaling pathways crucial for tumor growth. A key

mechanism of action is the inhibition of STAT5 phosphorylation, a critical node in signaling

pathways that promote cancer cell proliferation and suppress apoptosis, the process of

programmed cell death.[1]

Preclinical Evidence of Synergy
In preclinical studies, the combination of SAR103168 and cytarabine demonstrated a greater

anti-tumor effect than either agent alone in AML and CML cell lines and in animal models
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bearing human leukemia cells.[1] This synergistic interaction suggests that SAR103168 may

enhance the cytotoxic effects of cytarabine, a standard-of-care chemotherapy for leukemia.

The exact quantitative data from these synergy studies, such as Combination Index (CI)

values, are not publicly available.

Comparative Analysis: SAR103168 in Combination
vs. Other Kinase Inhibitors
The therapeutic landscape for leukemia includes several kinase inhibitors. The table below

provides a comparative overview of SAR103168 and other notable kinase inhibitors used in the

treatment of myeloid leukemias.

Feature SAR103168 Imatinib Dasatinib

Primary Targets

Src family, BCR-Abl,

VEGFR, PDGFR,

FGFR, Tie2

BCR-Abl, c-Kit,

PDGFR

BCR-Abl, Src family,

c-Kit, PDGFR, Ephrin

receptors

Approved Indications
None (Development

terminated)
CML, Ph+ ALL, GIST CML, Ph+ ALL

Synergy with

Cytarabine

Demonstrated in

preclinical AML/CML

models

Investigated in

preclinical and clinical

settings

Investigated in

preclinical and clinical

settings

Mechanism of

Synergy

Potentiation of

apoptosis, inhibition of

pro-survival signaling

Varies, can involve

cell cycle arrest and

apoptosis

enhancement

Inhibition of multiple

signaling pathways

crucial for leukemia

cell survival

Experimental Methodologies
Detailed experimental protocols for the preclinical synergy studies of SAR103168 and

cytarabine are not available in the public domain. However, based on standard laboratory

practices for such investigations, the following methodologies were likely employed.

In Vitro Synergy Assessment
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Cell Lines: Human AML (e.g., KG1, EOL-1, Kasumi-1, CTV1) and CML (e.g., K562) cell lines

were likely used.[1]

Methodology:

Cell Viability Assays: Cells would be treated with SAR103168 and cytarabine, both alone and

in combination, across a range of concentrations. Cell viability would be assessed using

assays such as MTT or CellTiter-Glo.

Synergy Analysis: The interaction between the two drugs would be quantified using methods

like the Chou-Talalay Combination Index (CI). A CI value less than 1 indicates synergy, a

value equal to 1 indicates an additive effect, and a value greater than 1 indicates

antagonism.

In Vivo Tumor Models
Animal Model: Severe combined immunodeficient (SCID) mice bearing human AML or CML

xenografts were utilized.[1]

Methodology:

Tumor Implantation: Human leukemia cells would be implanted into SCID mice.

Treatment: Once tumors were established, mice would be treated with SAR103168,

cytarabine, the combination of both, or a vehicle control.

Efficacy Evaluation: Tumor growth would be monitored over time. At the end of the study,

tumors would be excised and weighed. The combination's effect on tumor growth inhibition

would be compared to that of the single agents.

Visualizing the Pathways and Processes
SAR103168 Signaling Pathway Inhibition
Caption: SAR103168 inhibits multiple kinases, leading to STAT5 inactivation and reduced cell

proliferation.

Experimental Workflow for In Vitro Synergy
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Caption: Workflow for determining the synergistic interaction between SAR103168 and

cytarabine in vitro.

In Vivo Xenograft Model Workflow
Caption: Workflow for evaluating the in vivo synergy of SAR103168 and cytarabine in a mouse

xenograft model.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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